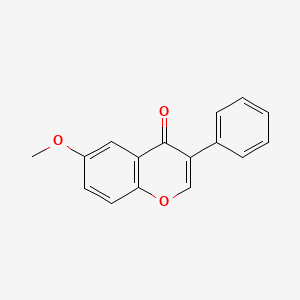

6-Methoxy-3-phenyl-4H-chromen-4-one

Description

Kontextuelle Bedeutung des Chromongerüsts in der medizinischen Chemie

Das Chromongerüst, auch als 4H-Chromen-4-on oder 4H-1-Benzopyran-4-on bekannt, ist ein heterocyclisches System, das aus einem anellierten Benzolring und einem γ-Pyronring besteht. core.ac.uk Diese Struktur dient als Grundlage für eine Vielzahl von Naturstoffen und synthetischen Verbindungen mit breitem pharmakologischem Potenzial.

In der medizinischen Chemie werden bestimmte Molekülgerüste als "privilegierte Strukturen" bezeichnet, da sie die Fähigkeit besitzen, an mehrere, oft unterschiedliche, biologische Zielmoleküle mit hoher Affinität zu binden. Das Chromongerüst gilt als eine solche privilegierte Struktur. nih.govacs.orgnih.govresearchgate.netdntb.gov.uanih.govnih.gov Diese Eigenschaft macht Chromon-Derivate zu einem attraktiven Ausgangspunkt für die Entwicklung neuer Medikamente zur Behandlung einer Vielzahl von Krankheiten, darunter Krebs, Entzündungen, neurodegenerative Erkrankungen und Infektionen. nih.govacs.orgnih.govacs.org Die starre, bicyclische Natur des Chromonrings bietet eine definierte räumliche Anordnung für funktionelle Gruppen, die für die Interaktion mit Proteinen und anderen biologischen Makromolekülen entscheidend ist.

Benzopyrone sind eine breite Klasse von Verbindungen, die das Benzopyran-Grundgerüst enthalten. wikipedia.org Sie lassen sich in verschiedene Untergruppen einteilen, die sich durch die Position der Carbonylgruppe und die Anwesenheit und Position eines Phenylsubstituenten am Pyronring unterscheiden. nih.gov Zu den wichtigsten Vertretern gehören:

Flavone (B191248): Bei Flavonen ist eine Phenylgruppe an der Position 2 des Chromonrings gebunden (2-Phenyl-4H-chromen-4-on). Sie sind in Pflanzen weit verbreitet und bekannt für ihre antioxidativen und entzündungshemmenden Eigenschaften. nih.govmdpi.com

Isoflavone (B191592): Isoflavone zeichnen sich durch eine Phenylgruppe an der Position 3 des Chromonrings aus (3-Phenyl-4H-chromen-4-on). nih.gov Diese strukturelle Isomerie im Vergleich zu den Flavonen führt zu unterschiedlichen biologischen Aktivitäten.

Chromanone: Chromanone sind hydrierte Derivate der Chromone (B188151), bei denen die Doppelbindung im Pyronring gesättigt ist. Diese strukturelle Veränderung beeinflusst die Planarität des Moleküls und damit seine pharmakologischen Eigenschaften. acs.org

| Derivat | Grundstruktur | Charakteristisches Merkmal |

| Flavon | 2-Phenyl-4H-chromen-4-on | Phenylgruppe an Position 2 |

| Isoflavon | 3-Phenyl-4H-chromen-4-on | Phenylgruppe an Position 3 |

| Chromanon | 2,3-Dihydro-4H-chromen-4-on | Gesättigter Pyronring |

Die Verbindung 6-Methoxy-3-phenyl-4H-chromen-4-on ist ein spezifisches Derivat der Isoflavone. Ihre Struktur zeichnet sich durch zwei wesentliche Merkmale aus:

Die Phenylgruppe an der Position 3 des Chromonrings klassifiziert sie eindeutig als Isoflavon. nih.gov

Eine Methoxygruppe (-OCH3) ist an der Position 6 des Benzolrings gebunden. Diese Substitution kann die elektronischen Eigenschaften und die Lipophilie des Moleküls beeinflussen, was wiederum Auswirkungen auf seine biologische Aktivität und seinen Metabolismus haben kann.

Akademische Forschungsrationalität und Umfang

Die wissenschaftliche Untersuchung von 6-Methoxy-3-phenyl-4H-chromen-4-on und verwandten Verbindungen wird durch das Bestreben vorangetrieben, die komplexen Zusammenhänge zwischen chemischer Struktur und biologischer Funktion aufzuklären.

Obwohl die biologischen Aktivitäten vieler Chromon-Derivate bekannt sind, gibt es oft noch erhebliche Lücken im detaillierten mechanistischen Verständnis auf molekularer Ebene. nih.govacs.org Die Forschung konzentriert sich darauf, die spezifischen zellulären Zielstrukturen zu identifizieren, an die Verbindungen wie 6-Methoxy-3-phenyl-4H-chromen-4-on binden, und die nachfolgenden Signalwege aufzuklären, die zu den beobachteten pharmakologischen Effekten führen. Studien an Analoga mit unterschiedlichen Substitutionsmustern, wie zum Beispiel die Position der Methoxygruppe, sind entscheidend, um Struktur-Wirkungs-Beziehungen (SAR) zu etablieren. nih.gov

Die Erforschung von 6-Methoxy-3-phenyl-4H-chromen-4-on stützt sich auf eine Reihe von akademischen Methoden und theoretischen Konzepten. Dazu gehören:

Synthesechemie: Die Entwicklung effizienter und selektiver Synthesewege ist von grundlegender Bedeutung, um die Verbindung und ihre Analoga für biologische Tests zugänglich zu machen. nih.govresearchgate.netbenthamdirect.com

Computergestützte Modellierung: Methoden wie molekulares Docking werden eingesetzt, um die Interaktion der Verbindung mit potenziellen Zielproteinen vorherzusagen und zu analysieren. tandfonline.com

Spektroskopische und kristallographische Analysen: Techniken wie Röntgenkristallographie ermöglichen die genaue Bestimmung der dreidimensionalen Struktur der Verbindung, was für das Verständnis ihrer Wechselwirkungen mit biologischen Zielmolekülen unerlässlich ist. nih.govresearchgate.net

Biochemische und zellbiologische Assays: Diese experimentellen Ansätze werden verwendet, um die biologische Aktivität der Verbindung in vitro und in zellulären Systemen zu quantifizieren. mdpi.com

Durch die Kombination dieser Ansätze strebt die akademische Forschung danach, ein umfassendes Bild der chemischen und biologischen Eigenschaften von 6-Methoxy-3-phenyl-4H-chromen-4-on zu zeichnen und so die Grundlage für potenzielle zukünftige Anwendungen zu schaffen.

Tabelle der erwähnten chemischen Verbindungen

| Chemische Verbindung | CAS-Nummer | Summenformel |

| 6-Methoxy-3-phenyl-4H-chromen-4-on | Nicht verfügbar | C16H12O3 |

| Chromon (4H-Chromen-4-on) | 491-38-3 | C9H6O2 |

| Flavon (2-Phenyl-4H-chromen-4-on) | 525-82-6 | C15H10O2 |

| Isoflavon (3-Phenyl-4H-chromen-4-on) | 574-12-9 | C15H10O2 |

| Chromanon | 491-37-2 | C9H8O2 |

| 6-(4-(Piperidin-1-yl)butoxy)-4H-chromen-4-on | Nicht verfügbar | C18H23NO3 |

| 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-on | Nicht verfügbar | C18H23NO3 |

| 6-((5-Morpholinopentyl)oxy)-4H-chromen-4-on | Nicht verfügbar | C18H23NO4 |

| 6-(1-Arylmethanamino)-2-phenyl-4H-chromen-4-one | Nicht verfügbar | Variabel |

| 7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-on | 19725-44-1 | C17H14O3 |

| 6-Methoxy-N-methyl-3-nitro-4-nitromethyl-4H-chromen-2-amin | Nicht verfügbar | C12H13N3O6 |

| 2-(4-Hydroxyphenyl)-3-methoxy-4H-chromen-4-on | Nicht verfügbar | C16H12O4 |

| 2-(3,4-Dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-on | Nicht verfügbar | C17H14O6 |

| Isoflavon, 5,7-dihydroxy-4'-methoxy- | 491-80-5 | C16H12O5 |

Structure

3D Structure

Properties

CAS No. |

32684-58-5 |

|---|---|

Molecular Formula |

C16H12O3 |

Molecular Weight |

252.26 g/mol |

IUPAC Name |

6-methoxy-3-phenylchromen-4-one |

InChI |

InChI=1S/C16H12O3/c1-18-12-7-8-15-13(9-12)16(17)14(10-19-15)11-5-3-2-4-6-11/h2-10H,1H3 |

InChI Key |

NXWXHZLGMGFQAE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)OC=C(C2=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methoxy 3 Phenyl 4h Chromen 4 One and Its Analogues

Strategies for Chromen-4-one Core Construction

The fundamental framework of 6-methoxy-3-phenyl-4H-chromen-4-one is the chromen-4-one (also known as chromone) ring. The construction of this core is a pivotal step in the synthesis of this and related compounds.

Cyclization Reactions and Annulation Approaches

Cyclization reactions are central to forming the chromen-4-one scaffold. These reactions typically involve the formation of the pyranone ring fused to a benzene (B151609) ring. One-pot multicomponent reactions followed by a cyclization strategy have been developed for the efficient synthesis of chromone-fused heterocyclic systems. nih.gov For instance, a novel three-component reaction can be employed to assemble complex chromeno[4,3-b]pyrrol-4(1H)-ones. nih.gov Annulation, the formation of a new ring onto an existing one, is another key approach. This can be seen in methods where a C-H phenolization via an aromatic Claisen rearrangement is used to construct the chromone (B188151) skeleton. acs.org

Utilization of Precursors: Chalcones, Phenols, and Salicylic (B10762653) Acid Derivatives

A common and versatile method for synthesizing chromones involves the use of specific precursor molecules. gu.se

Chalcones , or 1,3-diaryl-2-propen-1-ones, are prominent intermediates in flavone (B191248) synthesis. researchgate.netnih.govnih.gov The typical route involves the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone (B8834) with a benzaldehyde (B42025) derivative to form a chalcone (B49325). researchgate.net This chalcone can then undergo oxidative cyclization to yield the flavone structure. For example, 2-hydroxyacetophenone (B1195853) can react with 4-(methylthio)benzaldehyde (B43086) to produce a chalcone, which is a precursor for 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one derivatives. nih.govresearchgate.net

Phenols are fundamental starting materials. ijrpc.com For instance, o-iodophenols can be reacted with terminal acetylenes in a palladium-catalyzed ligand-free cyclocarbonylation reaction to afford chromones. organic-chemistry.org Similarly, functionalized phenol (B47542) groups can be installed within a piperidine (B6355638) skeleton, which then facilitates the construction of the chromone core. acs.org

Salicylic acid derivatives also serve as important precursors. nih.govuni.edu For example, O-acyl(aroyl)salicylic acids can react with (trimethylsilyl)methylenetriphenylphosphorane to yield acylphosphoranes, which then undergo intramolecular Wittig cyclization to form 4H-chromen-4-ones. organic-chemistry.org An improved synthesis of salicylic acid derivatives from 2-chlorobenzoic acid using water as a solvent has also been reported. researchgate.net

| Precursor Type | Synthetic Utility | Example Reaction |

| Chalcones | Versatile intermediates for flavone synthesis. | Claisen-Schmidt condensation of 2'-hydroxyacetophenone and benzaldehyde, followed by oxidative cyclization. researchgate.net |

| Phenols | Starting materials for cyclocarbonylation and other annulation strategies. | Palladium-catalyzed reaction of o-iodophenols with terminal acetylenes. organic-chemistry.org |

| Salicylic Acid Derivatives | Used in intramolecular Wittig cyclization and other condensation reactions. | Reaction of O-acylsalicylic acids with a phosphorane to form the chromone ring. organic-chemistry.org |

Catalytic Methods in Chromone Synthesis

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and scope of chromone synthesis. Both metal-based and metal-free catalytic systems have been extensively developed.

Palladium catalysts are widely used in the synthesis of chromones. For instance, a palladium-catalyzed, copper-free carbonylative Sonogashira coupling reaction can be used to synthesize flavones at room temperature in water. organic-chemistry.org Another example involves a palladium complex of 1,3,5,7-tetramethyl-2,4,8-trioxa-6-phenyl-6-phosphaadamantane, which effectively catalyzes a sequential microwave-assisted Sonogashira and carbonylative annulation reaction to produce substituted flavones. organic-chemistry.org Other transition metals like iridium, ruthenium, and rhodium are also utilized in hydrogen-borrowing methodologies. acs.org

Metal-free approaches offer advantages in terms of cost and environmental impact. For instance, the use of hypervalent iodine(III) reagents enables a metal-free approach for certain transformations. acs.org Organocatalytic systems, which use small organic molecules as catalysts, have also been developed. For example, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in dry pyridine (B92270) can be used to synthesize chromone derivatives from acetophenones and acyl chlorides in a modified Baker-Venkataraman reaction. nih.gov

| Catalyst Type | Role in Synthesis | Example |

| Palladium | Catalyzes cross-coupling and carbonylation reactions. | Sonogashira and carbonylative annulation reactions. organic-chemistry.org |

| Iridium, Ruthenium, Rhodium | Used in hydrogen-borrowing methodologies. acs.org | Amination of alcohols. acs.org |

| Hypervalent Iodine(III) Reagents | Enable metal-free transformations. acs.org | Hindered amide-bond formation. acs.org |

| DBU (Organocatalyst) | Base catalyst in condensation reactions. | Modified Baker-Venkataraman reaction. nih.gov |

Regioselective Functionalization and Derivatization

Once the chromone core is constructed, further functionalization and derivatization are often necessary to obtain the desired analogs. Regioselectivity, the control of where new functional groups are introduced, is a key challenge.

Various strategies have been developed for the regioselective functionalization of related heterocyclic systems, which can be applied to chromones. For example, directing groups can be used to achieve C-H functionalization at specific positions that are otherwise difficult to access. mdpi.com The synthesis of 3-styrylchromones can be achieved by Knoevenagel condensation of 3-formylchromones with phenylacetic acid derivatives. nih.gov Similarly, 2-styrylchromones can be synthesized via base-catalyzed condensation of 2-methylchromones with benzaldehydes. nih.gov Nucleophilic substitution reactions are also employed, for instance, in the synthesis of 2-(N-cyclicamino)chromones from 2-triazolylchromone derivatives. nih.gov The introduction of substituents at various positions of the chromone scaffold, such as the C-3 position, has been shown to be important for biological activity. researchgate.net

Introduction of Methoxy (B1213986) Substituents at Position 6

The introduction of a methoxy group at the 6-position of the chromen-4-one core is a key synthetic step. This is often achieved by starting with a precursor that already contains a methoxy group at the appropriate position on the phenyl ring that will become the A-ring of the isoflavone (B191592). For instance, the synthesis can begin with a substituted 2-hydroxyacetophenone, such as 1-(2-hydroxy-5-methoxyphenyl)ethanone. This precursor contains the methoxy group para to the hydroxyl group, which will ultimately be positioned at C6 after cyclization to form the chromen-4-one ring.

Another approach involves the metabolism of other isoflavones. For example, in biological systems, daidzein (B1669772) can be metabolized to methoxy-daidzein-glucuronides. nih.gov Similarly, the isoflavone formononetin, which is methoxylated, can be transformed into daidzein in the human gastrointestinal tract. nih.gov While these are metabolic pathways, they highlight the principle of modification at these positions. The stability of a 6-methoxy group is notable, as seen in glycitein, where the proximity of the 6-methoxyl and 7-hydroxyl groups prevents demethylation. nih.gov

Phenyl Group Incorporation at Position 3

The defining feature of isoflavones is the presence of a phenyl group at the 3-position of the chromen-4-one ring. nih.govwikipedia.org A common synthetic route involves the reaction of a 2-hydroxyacetophenone with a derivative of phenylacetic acid. For instance, a Friedel-Crafts acylation of a substituted phenol with phenylacetic acid can yield a deoxybenzoin (B349326) intermediate. jst.go.jp This intermediate, which already contains the foundational C6-C3-C6 carbon skeleton, can then be cyclized to form the isoflavone. jst.go.jp

An alternative method involves the use of a chalcone intermediate. The reaction of a 2-hydroxyacetophenone with a benzaldehyde derivative under basic conditions yields a chalcone. nih.gov Subsequent oxidative rearrangement and cyclization of the chalcone can lead to the formation of the 3-phenyl-4H-chromen-4-one structure. For example, a chalcone can be treated with thallium(III) nitrate (B79036) to induce the rearrangement and cyclization to the isoflavone.

Synthesis of Analogues with Varied Substituents for Structure-Activity Relationship Studies

To investigate structure-activity relationships (SAR), a variety of analogues of this compound are synthesized with different substituents on the A and B rings. jst.go.jpnih.govnih.gov This allows for the systematic evaluation of how different functional groups influence the compound's properties. jst.go.jpnih.govnih.govresearchgate.net

The synthesis of these analogues often follows the general strategies outlined above, but with the use of appropriately substituted starting materials. For example, to introduce different groups on the B-ring, various substituted benzaldehydes or phenylacetic acids are used. nih.gov Similarly, to modify the A-ring, differently substituted 2-hydroxyacetophenones are employed.

Molecular hybridization and functional group manipulation are common strategies in the design and synthesis of these analogues. nih.gov For instance, different alkyl or benzyl (B1604629) groups can be introduced at hydroxyl positions to study the effect of steric bulk and electronics. nih.gov The synthesis of a series of 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one derivatives with various substituents at the C-3 position demonstrated that the size and nature of the substituent significantly affect inhibitory activity. nih.gov

Purity Assessment and Structural Characterization Methods (Methodological Focus)

Ensuring the purity and confirming the structure of synthesized compounds like this compound are critical steps that rely on a combination of spectroscopic and analytical techniques.

Spectroscopic Techniques (e.g., NMR, IR, Mass Spectrometry) for Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of isoflavones. rsc.orgyoutube.comresearchgate.net In the ¹H NMR spectrum of a this compound, characteristic signals would include a singlet for the methoxy protons (typically around 3.8-4.0 ppm), and distinct aromatic protons for the A and B rings. rsc.org The chemical shifts and splitting patterns of these aromatic protons provide detailed information about the substitution pattern. youtube.com ¹³C NMR spectra are used to confirm the carbon framework, with the carbonyl carbon of the chromen-4-one ring appearing at a predictable downfield chemical shift (around δ = 160-180 ppm). rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is primarily used to identify the functional groups present in the molecule. youtube.com A strong absorption band in the region of 1600-1650 cm⁻¹ is characteristic of the conjugated ketone (C=O) of the chromen-4-one ring. Other bands corresponding to C-O and C-H bonds of the aromatic and methoxy groups would also be present.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of isoflavones. nih.govnih.govtandfonline.comresearchgate.netuab.edu Electrospray ionization (ESI) is a common technique used for these compounds. nih.govnih.govuab.edu The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing further structural information based on the observed fragment ions, which often result from cleavage of the C-ring. tandfonline.com

Structure Activity Relationship Sar Investigations

Influence of Substituents on the Chromen-4-one Scaffold

The core structure of 4H-chromen-4-one is a recurring motif in a multitude of biologically active compounds, including flavonoids, which are known for their broad-ranging pharmacological effects such as anti-inflammatory, antiviral, and anticancer activities. nih.gov The strategic placement of substituents on this scaffold is a key determinant of the compound's potency and selectivity.

The 3-phenyl group is a key structural feature of isoflavones, a class of compounds to which 6-Methoxy-3-phenyl-4H-chromen-4-one belongs. The nature and position of substituents on this phenyl ring can dramatically influence biological activity. Research on various 3-phenylcoumarin (B1362560) and chromone (B188151) derivatives has demonstrated that both electron-donating and electron-withdrawing substituents can modulate activity, although the specific effects can vary depending on the biological target. mdpi.comfrontiersin.org For example, in a study of 3-phenylcoumarin-based monoamine oxidase B inhibitors, various substituents on the 3-phenyl ring were explored, revealing that the substitution pattern is critical for inhibitory potency. frontiersin.org The presence of substituents on the phenyl group can impact the molecule's steric and electronic properties, which in turn affects its binding affinity to target proteins.

Below is a table summarizing the effects of different substituents on the 3-phenyl moiety in related chromone structures:

| Substituent | Position on Phenyl Ring | Observed Effect on Biological Activity | Reference |

| Trifluoromethyl | 4' | Varied, depending on the specific assay. | frontiersin.org |

| Trifluoromethoxy | 4' | Influenced inhibitory activity. | frontiersin.org |

| Methoxy (B1213986) | 3' | Modulated biological response. | frontiersin.org |

| Methyl | 4' | Altered biological activity. | researchgate.net |

Modifications at other positions of the chromone ring, such as C-2 and C-7, also play a crucial role in determining the biological profile of these compounds. For instance, the introduction of a methyl group at the C-2 position is a common feature in many biologically active isoflavones. nih.gov Research on 2-phenyl-4H-chromen-4-one derivatives has shown that modifications at various positions can lead to compounds with significant anti-inflammatory activity. nih.gov Similarly, substitutions at the C-7 position, often with hydroxyl or methoxy groups, are known to be important for the activity of flavonoids. mdpi.com The interplay of substituents at different positions on the chromone scaffold allows for fine-tuning of the molecule's pharmacological properties.

Conformational Aspects and Their Correlation with Activity

The three-dimensional structure and conformational flexibility of this compound are critical for its interaction with biological macromolecules.

Quantitative Structure-Activity Relationships (QSAR)

QSAR models are mathematical representations that correlate variations in the biological activity of a series of compounds with changes in their molecular features. These features, or descriptors, can be broadly categorized into physicochemical and quantum-chemical parameters.

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (Log P), is a critical physicochemical descriptor in QSAR studies. It quantifies the distribution of a compound between an oily (non-polar) and an aqueous (polar) phase, providing insights into its ability to cross cell membranes and interact with hydrophobic pockets of target proteins.

The following table illustrates a hypothetical QSAR dataset for a series of isoflavone (B191592) derivatives, demonstrating the relationship between Log P and a generic biological activity (e.g., enzyme inhibition, cytotoxicity). This data is illustrative to explain the concept and is not experimental data for the named compounds.

| Compound | Substitution Pattern | Log P (Calculated) | Biological Activity (IC50, µM) | pIC50 (-logIC50) |

| This compound | 6-OCH3, 3-Ph | 3.5 | 15 | 4.82 |

| Genistein | 5,7,4'-trihydroxy | 2.8 | 25 | 4.60 |

| Daidzein (B1669772) | 7,4'-dihydroxy | 2.5 | 40 | 4.40 |

| Biochanin A | 5,7-dihydroxy, 4'-methoxy | 3.2 | 20 | 4.70 |

| Formononetin | 7-hydroxy, 4'-methoxy | 3.0 | 30 | 4.52 |

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values for this compound.

From such data, a QSAR equation could be derived, for instance: pIC50 = c1 * (Log P) - c2 * (Log P)^2 + constant

Quantum-chemical parameters provide detailed electronic information about a molecule, which is crucial for understanding its reactivity and interaction with biological targets at a sub-atomic level. These descriptors are calculated using computational quantum chemistry methods.

Mulliken Charge: The Mulliken charge distribution gives an estimation of the partial atomic charges within a molecule. These charges are instrumental in determining the electrostatic interactions between a ligand and its receptor. For this compound, the oxygen atom of the carbonyl group (C=O) at the 4-position and the oxygen of the methoxy group at the 6-position are expected to have negative partial charges, making them potential hydrogen bond acceptors. The distribution of charges on the phenyl ring at the 3-position can also influence π-π stacking interactions with aromatic residues in a protein binding site. QSAR studies on isoflavones have indicated that partial charges on atoms in the B-ring (the 3-phenyl substituent) are significant for receptor binding and activation. nih.gov

Free Valence Index: The free valence index is a measure of the reactivity of a particular atom in a molecule, especially in the context of radical or electrophilic/nucleophilic attacks. While less commonly used in modern QSAR studies compared to other electronic descriptors like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, it can still provide valuable information. A higher free valence index for a specific atom suggests it is more prone to reaction. For the chromen-4-one skeleton, the reactivity of different positions can be assessed to understand potential metabolic transformation sites or covalent interactions with a target.

The table below provides a hypothetical set of quantum-chemical descriptors for this compound and related compounds to illustrate their role in QSAR.

| Compound | Mulliken Charge on C4=O (arbitrary units) | HOMO Energy (eV) | LUMO Energy (eV) | Biological Activity (pIC50) |

| This compound | -0.55 | -6.2 | -1.8 | 4.82 |

| Genistein | -0.60 | -5.9 | -1.5 | 4.60 |

| Daidzein | -0.58 | -6.1 | -1.6 | 4.40 |

| Biochanin A | -0.56 | -6.0 | -1.7 | 4.70 |

| Formononetin | -0.57 | -6.1 | -1.7 | 4.52 |

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values for this compound.

In such a QSAR model, the biological activity might be correlated with these electronic parameters through a linear or non-linear equation. For example, a more negative Mulliken charge on the carbonyl oxygen could indicate a stronger potential for hydrogen bonding, which may correlate with higher activity. The HOMO-LUMO energy gap is also a key descriptor, with a smaller gap generally implying higher reactivity. Studies on 4-aryl-4H-chromenes have shown that quantum chemical parameters like dipole moments are important for their apoptosis-inducing activity. nih.gov

Mechanistic Elucidation of Biological Activities Preclinical in Vitro and in Vivo Studies

Modulation of Cellular Signaling Pathways

Preclinical studies have explored the impact of 6-Methoxy-3-phenyl-4H-chromen-4-one on several key cellular signaling pathways that govern cell fate and function. These investigations have primarily centered on its effects in cancer cell lines, revealing a complex interplay of induced apoptosis, cell cycle modulation, and responses to cellular stress.

Mechanisms of Apoptosis Induction and Cell Cycle Regulation

Research has demonstrated that this compound is a potent inducer of apoptosis, or programmed cell death, in certain cancer cells. In human cervical cancer (HeLa) cells, the compound was shown to trigger apoptosis through the activation of an endoplasmic reticulum (ER) stress-mediated pathway. nih.gov Transcriptome sequencing and subsequent biomarker analysis identified the PERK/EIF2α/ATF4/CHOP signaling cascade as the primary mechanism. nih.gov

The key events in this pathway involve the phosphorylation of the PERK kinase and the eukaryotic initiation factor 2 alpha (EIF2α), which are critical indicators of the compound's therapeutic effect. nih.gov This activation leads to the upregulation of pro-apoptotic proteins. nih.gov Further studies on HeLa cells have also indicated that treatment with 6-methoxyflavone (B191845) can induce the release of cytochrome C from the mitochondria and inhibit the expression of Apaf-1 mRNA prior to the cleavage of caspases, which are the executive enzymes of apoptosis. mdpi.com The induction of apoptosis is characterized by observable morphological changes, including cell shrinkage, membrane blebbing, and fragmentation. mdpi.com

While the compound's direct effects on cell cycle progression are still under detailed investigation, the induction of apoptosis is intrinsically linked to cell cycle checkpoints. The activation of tumor suppressor pathways, as seen with related methoxyflavones that arrest the cell cycle at the G0/G1 or G2/M phases, suggests a potential area for future research into this compound's specific impact. mdpi.com

Table 1: Mechanistic Details of Apoptosis Induction by this compound in HeLa Cells

| Biomarker/Process | Observed Effect | Signaling Pathway | Reference |

|---|---|---|---|

| Phosphorylated PERK | Increased | PERK/EIF2α/ATF4/CHOP | nih.gov |

| Phosphorylated EIF2α | Increased | PERK/EIF2α/ATF4/CHOP | nih.gov |

| Cytochrome C | Release from mitochondria | Mitochondrial Apoptosis Pathway | mdpi.com |

| Apaf-1 mRNA | Inhibited expression | Mitochondrial Apoptosis Pathway | mdpi.com |

Impact on Reactive Oxygen Species (ROS) Generation and Antioxidant Defense Systems

The role of this compound in modulating cellular redox status is complex. While many flavonoids are known for their antioxidant properties, some, particularly in the context of cancer therapy, can act as pro-oxidants, increasing the levels of reactive oxygen species (ROS) to trigger cell death.

Inhibition of NF-κB Activation Pathways

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a crucial regulator of inflammation, cell survival, and proliferation, and its inhibition is a key target in cancer therapy. While the direct effect of this compound on NF-κB pathways has not been extensively reported, research on similar compounds is informative. For example, 4',6-dihydroxy-4-methoxyisoaurone, an isoaurone, was identified as an inhibitor of TNF-α-induced NF-κB activation. nih.gov It was shown to suppress the activation of IκB kinase (IKK), thereby preventing the degradation of the NF-κB inhibitor, IκBα. nih.gov This suppression led to the downregulation of NF-κB target genes involved in inflammation and proliferation. nih.gov Whether this compound shares this NF-κB inhibitory mechanism remains to be specifically elucidated.

Influence on Mitochondrial Function (e.g., Complex III Activity)

Mitochondria play a central role in the apoptotic process induced by many chemotherapeutic agents. The influence of this compound on mitochondrial function appears to be a key aspect of its mechanism of action. As mentioned, the compound promotes the release of cytochrome C, a critical event in the intrinsic pathway of apoptosis that is initiated at the mitochondria. mdpi.com

Furthermore, studies on the related compound 6-methoxydihydroavicine demonstrated a dramatic inhibition of mitochondrial respiration, specifically a reduction in the oxygen consumption rate (OCR) and maximal respiration in ovarian cancer cells. frontiersin.org This disruption of mitochondrial function is directly linked to the induction of apoptosis. frontiersin.org Another study involving various methoxyflavone derivatives showed that they could increase the percentage of cells with a reduced mitochondrial transmembrane potential (ΔΨm), indicating mitochondrial destabilization, which is a precursor to apoptosis. nih.gov These findings collectively point towards mitochondrial disruption as a significant component of the cytotoxic effects of this class of compounds.

Modulation of Autophagy Processes

Autophagy is a cellular self-degradation process that can either promote cell survival or contribute to cell death, depending on the cellular context. Its interplay with apoptosis is complex. Research into the natural benzophenanthridine alkaloid 6-Methoxydihydrosanguinarine has shown that it can induce both apoptosis and autophagy in breast cancer cells. nih.gov This dual effect was mediated by the accumulation of ROS and the subsequent suppression of the pro-survival PI3K/AKT/mTOR signaling pathway. nih.gov In that study, inhibiting autophagy was found to enhance the apoptotic effects of the compound, suggesting a complex, interconnected response. nih.gov Direct evidence detailing the specific role of this compound in modulating autophagy is currently lacking, but the findings from related structures suggest it is a promising area for investigation.

Enzyme Inhibition Profiles and Molecular Mechanisms

The biological activities of this compound are underpinned by its interactions with specific enzymes. As detailed in the context of apoptosis, a key molecular mechanism is the modulation of kinase activity within the ER stress pathway. The compound's ability to induce the phosphorylation of the PERK kinase positions this enzyme as a critical target. nih.gov This initial event triggers a downstream signaling cascade, indicating that PERK is a primary sensor of the cellular stress induced by this flavone (B191248). The subsequent phosphorylation of EIF2α further confirms the engagement of this specific enzymatic pathway. nih.gov

Beyond this specific cascade, a comprehensive enzyme inhibition profile for this compound has not been fully characterized in the available literature.

Cyclooxygenase (COX) Isoform Selectivity and Binding Mechanisms

Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins. nih.govnih.gov There are two primary isoforms, COX-1 and COX-2. nih.govnih.gov While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is inducible and its expression is elevated during inflammation. nih.gov

Derivatives of 2-phenyl-chromen-4-one have been investigated for their COX inhibitory activity. For instance, certain ibuprofen (B1674241) and indomethacin (B1671933) conjugates incorporating a triazolyl heterocycle have shown significant anti-inflammatory properties. mdpi.com Molecular docking studies of these conjugates within the COX-2 crystal structure have revealed key interactions. The carboxylic acid group of these non-steroidal anti-inflammatory drug (NSAID) conjugates can form a salt bridge with Arg120, a crucial residue in the COX active site. mdpi.com Furthermore, the selectivity for COX-2 over COX-1 can be enhanced by designing molecules with substituents that can target a specific loop region in the COX-2 enzyme, including residues such as Pro86, Asn87, Thr88, and Val89. mdpi.com The 2-methoxy group on the phenyl ring of some derivatives may contribute to COX-1 inhibitory activity by interacting with hydrophobic residues like Leu531 and Val349. mdpi.com

Monoamine Oxidase (MAO) Inhibition (e.g., MAO-B) and Active Site Interactions

Monoamine oxidases (MAOs) are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters like dopamine, serotonin, and norepinephrine. mdpi.comnih.govfrontiersin.orgfrontiersin.org There are two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. mdpi.comnih.gov Selective inhibition of MAO-B is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. frontiersin.org

Derivatives of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a known neurotoxin, have been studied for their interactions with MAO. The desmethyl derivative, 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) (PTP), is oxidized by MAO-B. nih.gov Substitution at the 4'-position of PTP with a 3-(chlorophenyl)-methoxy-group can lead to potent and highly selective, time-dependent inhibitors of MAO-B. nih.gov The active site of human MAO-B is a bipartite hydrophobic cavity. frontiersin.org The design of selective MAO-B inhibitors often involves creating molecules that can favorably interact within this specific pocket.

Rho Kinase (ROCK) Inhibition and Downstream Pathway Modulation

While direct studies on this compound and ROCK inhibition are limited in the provided results, the broader class of kinase inhibitors often demonstrates overlapping activities. ROCKs are serine/threonine kinases that are key regulators of the actin cytoskeleton and are involved in processes like cell adhesion, migration, and smooth muscle contraction.

Kinase Inhibitory Activities (e.g., PIM1, PIM2, EGFR, VEGFR-2, p38 MAP Kinase) and Mechanistic Implications

The this compound scaffold has been explored for its potential to inhibit various protein kinases, which are crucial regulators of cellular processes.

PIM Kinases (PIM1, PIM2): PIM kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) implicated in cancer development through their roles in cell cycle progression, apoptosis inhibition, and maintenance of cancer cell stemness. nih.gov Overexpression of PIM1 and PIM2 has been observed in various cancers. researchgate.net Inhibition of PIM kinases has been shown to promote the differentiation of neuroblastoma cells towards a neuronal phenotype, suggesting a potential therapeutic strategy. nih.gov

p38 MAP Kinase: The p38 mitogen-activated protein kinase (MAPK) is a key enzyme in the inflammatory signaling cascade, involved in the production of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov There are four isoforms (p38α, p38β, p38γ, and p38δ) with p38α being the most studied in relation to inflammation. nih.gov Inhibition of p38α is a significant area of research for developing anti-inflammatory drugs. nih.gov

Glycosidase and Amylase Inhibition

α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides. nih.gov Inhibition of these enzymes can delay glucose absorption and is a therapeutic approach for managing postprandial hyperglycemia in type 2 diabetes. nih.gov

Several studies have investigated the inhibitory potential of chromen-4-one derivatives against these enzymes. For instance, certain sulfonamide-containing chromene derivatives have demonstrated significant inhibitory activity against α-amylase. nih.gov Similarly, other isoflavone (B191592) derivatives have been identified as inhibitors of both α-glucosidase and α-amylase. researchgate.netscielo.org.mx The inhibitory activity is often compared to acarbose, a known inhibitor of these enzymes. nih.govresearchgate.net

Anti-infective Mechanisms

Mechanisms of Antimicrobial Activity Against Specific Bacterial Strains

Derivatives of 2-phenyl-4H-chromen-4-one have demonstrated notable antibacterial activity against a range of pathogenic bacteria. researchgate.nettandfonline.comresearchgate.net The mechanisms underlying this activity are being actively investigated.

One proposed mechanism of action involves the disruption of the bacterial cell membrane. researchgate.net Studies on pyrimidine-containing 4H-chromen-4-one derivatives have shown that these compounds can cause structural damage to the cell membrane of bacteria like Xanthomonas oryzae pv. oryzae. researchgate.net This disruption leads to the loss of cellular integrity and ultimately cell death.

Furthermore, the antimicrobial efficacy can be influenced by the specific chemical substitutions on the chromen-4-one core. For example, 6-(1-arylmethanamino)-2-phenyl-4H-chromen-4-ones with specific substitutions such as 4-fluorobenzyl, 4-chlorobenzyl, 4-nitrobenzyl, 4-methoxybenzyl, and (quinolin-2-yl)methyl have shown potent activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 2 µg/mL. tandfonline.com Natural methoxyphenol compounds have also shown activity against foodborne pathogens and spoilage bacteria, with S. aureus being a particularly susceptible strain. nih.gov The presence of an allyl group on related phenolic compounds has been shown to increase potency against planktonic cells of both Gram-positive (Staphylococcus epidermidis) and Gram-negative (Pseudomonas aeruginosa) bacteria. frontiersin.org

Interactive Data Tables

Table 1: Kinase Inhibitory Profile

| Kinase Target | Implication of Inhibition |

|---|---|

| PIM1, PIM2 | Anti-cancer (promotes differentiation) nih.gov |

Table 2: Enzyme Inhibition

| Enzyme Target | Biological Effect of Inhibition |

|---|---|

| Cyclooxygenase (COX) | Anti-inflammatory, Analgesic nih.govmdpi.com |

| Monoamine Oxidase B (MAO-B) | Neuroprotective (potential in Parkinson's) frontiersin.org |

| α-Glucosidase | Anti-diabetic (reduces glucose absorption) nih.gov |

Table 3: Antimicrobial Activity

| Bacterial Strain | Proposed Mechanism of Action |

|---|---|

| Xanthomonas oryzae pv. oryzae | Cell membrane disruption researchgate.net |

| Staphylococcus aureus | Not fully elucidated, but potent inhibition observed tandfonline.comnih.gov |

| Staphylococcus epidermidis | Inhibition of planktonic cell growth frontiersin.org |

Anti-inflammatory Mechanisms

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. A central aspect of the inflammatory response is the overproduction of pro-inflammatory mediators, including nitric oxide (NO). High levels of NO are produced by the enzyme inducible nitric oxide synthase (iNOS) in macrophages, such as the RAW 264.7 cell line, upon stimulation with lipopolysaccharide (LPS). nih.govcore.ac.uk Therefore, the inhibition of NO production is a key target for anti-inflammatory drug discovery.

Flavonoids and related phenolic compounds have been widely studied for their anti-inflammatory effects. Several studies have demonstrated that certain 2-phenyl-4H-chromen-4-one derivatives can significantly inhibit the production of NO in LPS-stimulated RAW 264.7 macrophages. nih.gov The proposed mechanism for this inhibition often involves the downregulation of iNOS expression through the modulation of upstream signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govcore.ac.uk

While the anti-inflammatory potential of the 2-phenyl-4H-chromen-4-one scaffold is evident from these studies, there is a scarcity of published research specifically detailing the inhibitory effect of this compound on the production of pro-inflammatory mediators like nitric oxide. Therefore, dedicated in vitro studies are needed to quantify its specific activity and elucidate the underlying molecular mechanisms.

Table 1: Research on Nitric Oxide Inhibition by Related Chromone (B188151) Derivatives This table is for illustrative purposes based on related compounds, as specific data for this compound is not available.

| Cell Line | Inducing Agent | General Finding for 2-phenyl-4H-chromen-4-one Derivatives |

| RAW 264.7 | Lipopolysaccharide (LPS) | Inhibition of nitric oxide (NO) production. nih.gov |

Mast cells are critical players in allergic and inflammatory responses. bioassaysys.com Upon activation, they undergo degranulation, releasing a host of inflammatory mediators, including histamine (B1213489) and various enzymes like β-hexosaminidase. nih.govnih.gov The stabilization of the mast cell membrane to prevent or reduce this degranulation is a key therapeutic strategy for managing allergic conditions.

Certain flavonoids and isoflavones have been shown to possess mast cell-stabilizing properties. The mechanism of action is thought to involve the modulation of intracellular signaling pathways that are triggered upon mast cell activation, leading to a decrease in the release of histamine and other inflammatory mediators. researchgate.net The isoflavone genistein, for example, has been reported to inhibit histamine release from human leukemic mast cells. nih.gov

Despite the known mast cell-stabilizing potential of some isoflavones, there is no specific scientific literature available that details the mast cell membrane stabilization mechanisms of this compound. Future research utilizing in vitro mast cell degranulation assays, which measure the release of mediators like β-hexosaminidase, would be necessary to determine if this compound has mast cell-stabilizing activity and to what extent. nih.gov

Neuroprotective Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a major contributor to neuronal damage in various neurodegenerative diseases. nih.govnih.gov Consequently, compounds with the ability to mitigate oxidative stress in neuronal models are of significant interest for their neuroprotective potential.

The neuroprotective effects of some chromene derivatives have been linked to their antioxidant properties. For instance, a newly synthesized chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), has been shown to inhibit excitotoxic cell damage in primary cultured rat cortical cells by potently inhibiting intracellular ROS generated by glutamate (B1630785) or NMDA. nih.gov The antioxidant capacity of such compounds is often evaluated through their ability to scavenge free radicals and inhibit lipid peroxidation. nih.gov

Although the chromene scaffold appears promising for neuroprotection via the mitigation of oxidative stress, there is a lack of specific studies on the effects of this compound in neuronal models. Research is needed to assess its capacity to reduce ROS levels and protect neurons from oxidative damage.

Table 2: Neuroprotective Mechanisms of a Related Chromene Derivative This table is for illustrative purposes based on a related compound, as specific data for this compound is not available.

| Compound | Neuronal Model | Key Finding |

| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | Primary cultured rat cortical cells | Potent inhibition of intracellular reactive oxygen species (ROS) generated by glutamate or NMDA. nih.gov |

Mitochondria are fundamental for neuronal survival, and their dysfunction is a well-established hallmark of many neurodegenerative diseases. nih.govnih.gov The maintenance of mitochondrial integrity, including the mitochondrial membrane potential, is crucial for cellular energy production and to prevent the initiation of apoptotic cell death pathways. nih.gov Therefore, therapeutic strategies aimed at preserving mitochondrial function are considered a promising approach for neuroprotection.

While the importance of mitochondrial integrity in neurodegeneration is widely recognized, and various compounds are being investigated for their ability to protect mitochondria, there is currently no published research specifically demonstrating that this compound preserves mitochondrial integrity in neurodegenerative contexts. Future studies would need to investigate the effect of this isoflavone on key mitochondrial functions, such as mitochondrial membrane potential, ATP production, and susceptibility to mitochondrial permeability transition pore opening in relevant neuronal models of neurodegeneration.

Computational and Theoretical Chemistry Studies

Quantum Chemical Characterization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the molecular properties of 6-Methoxy-3-phenyl-4H-chromen-4-one and related flavonoid structures.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. researchgate.netclinicsearchonline.org By employing functionals like B3LYP with various basis sets, researchers can optimize the molecular geometry to find its most stable conformation. researchgate.netnajah.edu These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape. For similar chromenone derivatives, DFT calculations have been shown to be consistent with experimental data obtained from X-ray diffraction, confirming the reliability of the theoretical models. clinicsearchonline.orgnajah.edu The optimized geometry serves as the foundation for further computational analyses, including the prediction of spectroscopic and electronic properties. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Table 1: Frontier Molecular Orbital (FMO) Properties

| Parameter | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Electron-donating ability |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule. researchgate.netuni-muenchen.de The MEP map illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netresearchgate.net The red areas are susceptible to electrophilic attack, while the blue areas are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the oxygen of the methoxy (B1213986) group, indicating these as sites for electrophilic interaction. The hydrogen atoms of the phenyl and chromone (B188151) rings would exhibit positive potential, making them potential sites for nucleophilic interaction. clinicsearchonline.org

Spectroscopic Property Simulations and Correlations

Computational methods are also employed to simulate and interpret spectroscopic data, providing a deeper understanding of the molecule's vibrational properties.

Theoretical Vibrational Spectra and Assignments (IR)

Theoretical vibrational spectra, particularly infrared (IR) spectra, can be calculated using DFT. researchgate.net By performing a frequency calculation on the optimized geometry, the vibrational modes of the molecule can be predicted. These theoretical frequencies are often scaled to better match experimental data. The calculated spectrum allows for the assignment of specific vibrational modes to the observed absorption bands in the experimental IR spectrum. openaccesspub.org For this compound, key vibrational modes would include the C=O stretching of the chromone ring, C-O-C stretching of the ether and methoxy groups, and various C-H and C=C stretching and bending vibrations of the aromatic rings. najah.edu

Table 2: Key Theoretical Vibrational Frequencies and Their Assignments

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| C=O Stretch | 1600-1650 | Stretching of the carbonyl group in the chromone ring. |

| Aromatic C=C Stretch | 1450-1600 | Stretching vibrations of the carbon-carbon double bonds in the phenyl and chromone rings. |

| C-O-C Asymmetric Stretch | 1200-1275 | Asymmetric stretching of the ether linkage in the chromone ring and the methoxy group. |

| C-O-C Symmetric Stretch | 1000-1100 | Symmetric stretching of the ether linkage. |

| Aromatic C-H Bending | 700-900 | Out-of-plane bending vibrations of the carbon-hydrogen bonds on the aromatic rings. |

Electronic Absorption Spectra (UV-Vis) using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. This technique calculates the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths.

For compounds with similar chromophoric systems, TD-DFT calculations have been successfully employed to correlate theoretical predictions with experimental UV-Vis spectra. researchgate.netresearchgate.net The electronic transitions are typically calculated in both gas phase and in the presence of various solvents to understand the effect of the environment on the spectral properties. researchgate.net The agreement between the calculated and experimental spectra, often with minor discrepancies, allows for a confident assignment of the observed absorption bands to specific electronic transitions within the molecule. researchgate.net The analysis of electronic transitions, such as those from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the charge transfer characteristics of the molecule. researchgate.netscielo.org.za

NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), are increasingly used to predict ¹H and ¹³C NMR chemical shifts. scielo.org.zarsc.org The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for these calculations. scielo.org.za

Theoretical calculations of NMR chemical shifts for methoxy-containing aromatic compounds have shown a strong dependence on the atomic environment and the orientation of the methoxy group. researchgate.net For instance, the ¹³C NMR chemical shift of a methoxy group can be indicative of its position on the aromatic ring. researchgate.net While ¹H NMR chemical shifts of methoxy groups typically appear as singlets and are less indicative of their position, computational models can help in the assignment of proton signals in complex molecules. pdx.eduucl.ac.ukmodgraph.co.uk The accuracy of these predictions is often validated by comparing the calculated values with experimental data, with correlations often yielding high levels of agreement. modgraph.co.uk It's important to note that factors like solvent effects and intramolecular interactions can influence chemical shifts, and these can also be modeled computationally. ucl.ac.ukliverpool.ac.uk

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict the interaction of a small molecule (ligand) with a biological macromolecule, such as a protein or enzyme. These studies are crucial in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action of a compound.

Protein-Ligand Interactions and Binding Site Analysis with Target Enzymes (e.g., COX-2, MAO-B, Kinases)

Molecular docking studies have been employed to investigate the binding of chromene derivatives, including those structurally related to this compound, with various enzymes implicated in disease.

Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the inflammatory pathway. ijzi.netnih.gov Docking studies of flavonoid derivatives have shown interactions with the active site of COX-2, often involving hydrogen bonds and hydrophobic interactions with key amino acid residues. ijzi.netmdpi.com For some compounds, a good selectivity for COX-2 over the COX-1 isoform has been observed, which is a desirable trait for anti-inflammatory agents with reduced side effects. nih.govmdpi.com

Monoamine Oxidase-B (MAO-B): MAO-B is an important target in the treatment of neurodegenerative diseases like Parkinson's disease. nih.govfrontiersin.org Docking simulations of flavonoid and chromene derivatives have revealed potential inhibitory activity against MAO-B. mdpi.comnih.gov These studies identify key interactions, such as hydrogen bonds and π-π stacking, with residues in the enzyme's active site, which are crucial for binding affinity. nih.gov

Kinases: Protein kinases are a large family of enzymes that play critical roles in cell signaling and are major targets in cancer therapy. fabad.org.tr In silico target fishing and molecular docking have been used to predict the interaction of flavonoid-like compounds with various kinases. fabad.org.tr These studies help in identifying potential kinase targets and understanding the structural basis for their inhibition.

Identification of Key Pharmacophoric Features and Interaction Modes

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity.

For chromene and flavonoid derivatives, computational studies have identified key pharmacophoric features that contribute to their interaction with target enzymes. frontiersin.org These often include:

Aromatic rings for hydrophobic and π-π stacking interactions.

Hydrogen bond donors and acceptors (like hydroxyl and carbonyl groups).

A specific spatial arrangement of these features that complements the binding site of the target protein.

The analysis of docking poses reveals the specific interaction modes, such as the formation of hydrogen bonds with particular amino acid residues and the orientation of the molecule within the binding pocket. nih.govfrontiersin.org This information is invaluable for the design of new, more potent, and selective inhibitors.

In Silico Prediction of Biological Parameters

Computational Assessment of Potential Drug-Like Nature

In silico tools are employed to assess the "drug-like" nature of molecules based on various physicochemical properties and established rules, such as Lipinski's rule of five. nih.govglobalresearchonline.net These assessments predict parameters like oral bioavailability, gastrointestinal absorption, and potential for blood-brain barrier penetration. mdpi.comnih.gov

For chromene derivatives, computational studies have been performed to evaluate their drug-likeness. globalresearchonline.net These analyses predict properties such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and molar refractivity. nih.gov Additionally, in silico models can predict metabolic stability and potential metabolites of a compound. nih.gov These predictions, while not a substitute for experimental validation, provide a valuable initial screening to identify candidates with a higher probability of success in later stages of drug development. mdpi.comnih.gov

Prediction of Absorption Characteristics

The oral bioavailability of a drug candidate is fundamentally dependent on its absorption, distribution, metabolism, and excretion (ADME) properties. Computational tools and models play a crucial role in forecasting these parameters, thereby guiding the selection and optimization of lead compounds. The prediction of intestinal absorption is a key aspect of this process.

One of the gold-standard in vitro models for predicting human intestinal absorption is the Caco-2 permeability assay. researchgate.netnih.gov This assay utilizes a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized enterocytes, mimicking the intestinal barrier. Computational Quantitative Structure-Activity Relationship (QSAR) and machine learning models are frequently trained on Caco-2 permeability data to predict the absorption of new compounds. nih.govsciforum.net

For a molecule like this compound, its structural and physicochemical properties would be used as inputs for these predictive models. Key descriptors that influence oral absorption include:

Molecular Weight: Generally, lower molecular weight is associated with better absorption.

Lipophilicity (logP): An optimal logP range is crucial for partitioning into and out of the lipid cell membranes.

Polar Surface Area (PSA): A lower PSA is often indicative of better permeability.

Number of Hydrogen Bond Donors and Acceptors: These influence solubility and interactions with the membrane.

Number of Rotatable Bonds: Increased flexibility can negatively impact permeability.

Without specific experimental or in silico data for this compound, a hypothetical predictive table based on its structure can be conceptualized. Such a table would typically be generated using commercially available or open-source ADME prediction software. The data would be presented to give an indication of the compound's likely absorption profile.

Table 1: Predicted Physicochemical and Absorption Properties of this compound

| Parameter | Predicted Value | Significance for Absorption |

| Molecular Weight | 252.26 g/mol | Favorable (within Lipinski's Rule of Five) |

| logP | (Predicted) | Crucial for membrane permeability |

| Polar Surface Area (TPSA) | (Predicted) | Impacts cell membrane penetration |

| Hydrogen Bond Donors | (Predicted) | Affects solubility and permeability |

| Hydrogen Bond Acceptors | (Predicted) | Affects solubility and permeability |

| Caco-2 Permeability (Papp) | (Predicted) | Direct indicator of intestinal absorption |

| Human Intestinal Absorption (%) | (Predicted) | Overall prediction of oral absorption |

Note: The values in this table are hypothetical and would need to be determined through specific in silico modeling studies.

The interpretation of these predicted values would provide a preliminary assessment of the compound's potential for oral absorption. For instance, a high predicted Caco-2 permeability value would suggest good passive diffusion across the intestinal epithelium. Conversely, a low predicted permeability might indicate potential absorption issues that could necessitate structural modifications to improve this property.

It is important to emphasize that these in silico predictions are preliminary and serve as a guide for further experimental validation. In the absence of direct research on this compound, the scientific community relies on these established computational methodologies to infer its likely pharmacokinetic behavior.

Conclusion and Future Research Perspectives

Synthesis of Current Academic Knowledge on 6-Methoxy-3-phenyl-4H-chromen-4-one

This compound is a member of the chromone (B188151) family, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects. The core structure of these compounds, the benzopyrone ring, has been a focus of medicinal chemistry for developing new therapeutic agents.

Research has demonstrated that modifications to the chromone scaffold can significantly enhance biological activity. For instance, the synthesis of novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to 1,2,4-triazole (B32235) moieties has yielded compounds with potent cytotoxic activity against various human cancer cell lines. nih.gov One such derivative, 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one, exhibited a noteworthy IC50 value of 2.63 µM against AGS (gastric cancer) cells. nih.gov This suggests that the addition of specific substituents can improve the anticancer potential of the parent structure.

Furthermore, studies on related 2-phenyl-4H-chromen-4-one derivatives have identified potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. nih.govconsensus.app Notably, 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one was found to be a potent COX-2 inhibitor with an IC50 of 0.07 µM and a high selectivity index. nih.gov This highlights the importance of the substitution pattern on the chromene ring for achieving selective enzyme inhibition.

The synthesis of these derivatives often involves multi-step chemical reactions, starting from appropriately substituted phenols and undergoing processes like the Baker-Venkataraman rearrangement to form the chromone core. consensus.app The subsequent modification of this core allows for the creation of a library of compounds with diverse biological profiles.

| Compound/Derivative | Biological Activity | IC50 Value | Cell Line/Enzyme |

| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | Cytotoxic | 2.63 ± 0.17 µM | AGS |

| 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one | COX-2 Inhibition | 0.07 µM | COX-2 |

| Coumarin A | Cytotoxic | 3.2 µM | A-549 |

| Coumarin A | Cytotoxic | 2.8 µM | MCF-7 |

Identification of Remaining Research Gaps in Mechanistic Understanding

Despite the promising biological activities reported for derivatives of the this compound scaffold, significant gaps remain in our understanding of their precise mechanisms of action. While studies have demonstrated effects such as cell cycle arrest and apoptosis induction, the upstream signaling pathways and direct molecular targets are often not fully elucidated. nih.gov

For many of these compounds, the research describes their synthesis and initial biological evaluation, but a deep dive into the molecular pharmacology is lacking. For example, while a compound may be shown to be a COX-2 inhibitor, the exact binding interactions and the downstream consequences of this inhibition on cellular signaling cascades are not always thoroughly investigated. nih.gov A more comprehensive understanding would require identifying all the intracellular proteins that interact with these compounds and how those interactions lead to the observed cellular effects.

Directions for Advanced Mechanistic Investigations (e.g., Omics Approaches in Preclinical Studies)

To bridge the existing knowledge gaps, advanced mechanistic investigations are necessary. The use of "omics" technologies in preclinical studies can provide a more holistic view of the cellular response to this compound and its analogues.

Proteomics: Techniques such as mass spectrometry-based proteomics can be employed to identify the direct binding partners of these compounds within the cell. This can uncover novel molecular targets and provide insights into off-target effects.

Transcriptomics: RNA sequencing (RNA-seq) can reveal changes in gene expression profiles in response to treatment with these compounds. This can help to identify the signaling pathways that are modulated and provide a more comprehensive picture of the cellular response.

Metabolomics: Analyzing the metabolic changes within cells upon treatment can further elucidate the mechanism of action. For instance, it can reveal alterations in key metabolic pathways that are crucial for cancer cell survival and proliferation.

Molecular Docking and Simulation: Computational approaches like molecular docking can predict the binding modes of these compounds with their target proteins. nih.gov This can guide the rational design of more potent and selective analogues.

Rational Design Strategies for Novel Analogues with Enhanced Specificity or Potency

The development of novel analogues of this compound with improved therapeutic properties requires a rational design approach. This involves leveraging the existing structure-activity relationship (SAR) data to make informed modifications to the chemical structure.

Key strategies include:

Modification of Substituents: The type and position of substituents on both the phenyl and chromenone rings have been shown to be critical for activity. nih.gov Systematic exploration of different functional groups at various positions can lead to the discovery of more potent compounds.

Hybrid Molecule Synthesis: Combining the chromone scaffold with other pharmacologically active moieties, such as the 1,2,4-triazole ring, has proven to be a successful strategy for enhancing anticancer activity. nih.gov This approach can lead to the development of multi-target drugs with improved efficacy.

Scaffold Hopping: Exploring alternative heterocyclic scaffolds that mimic the key pharmacophoric features of the 3-phenyl-4H-chromen-4-one core could lead to the discovery of novel chemical entities with improved drug-like properties.

Exploration of New Methodologies for Synthesis and Biological Evaluation

Advancements in synthetic chemistry and biological screening can accelerate the discovery and development of new drugs based on the this compound scaffold.

Green Chemistry Approaches: The development of more environmentally friendly and efficient synthetic methods is crucial. This includes the use of microwave-assisted synthesis, flow chemistry, and biocatalysis to reduce waste and improve yields.

High-Throughput Screening (HTS): HTS technologies allow for the rapid screening of large compound libraries against a variety of biological targets. This can significantly speed up the identification of promising lead compounds.

Phenotypic Screening: In addition to target-based screening, phenotypic screening approaches that assess the effect of compounds on cellular phenotypes (e.g., cell morphology, viability) can uncover novel mechanisms of action and identify compounds with unexpected therapeutic potential.

By addressing the current research gaps and embracing new technologies, the full therapeutic potential of this compound and its derivatives can be realized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.